molecular formula C46H67N11O10S B1295781 Substance P octapeptide CAS No. 53749-60-3

Substance P octapeptide

Cat. No. B1295781
CAS RN: 53749-60-3
M. Wt: 966.2 g/mol
InChI Key: XVTHVTVZLLFSPI-YJPQGOKNSA-N
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Description

Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing . It has attracted widespread attention as a signaling substance that can be recognized by both the immune system and the nervous system .


Synthesis Analysis

Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing . Previous studies have shown that bone and chondrocytes can synthesize and secrete sensory neuropeptides and express their receptors, and can promote proliferation, differentiation, apoptosis, matrix synthesis, and the degradation of target cells through autocrine/paracrine modes .


Molecular Structure Analysis

Substance P (SP) is one of the most studied peptide hormones and knowing the relationship between its structure and function may have important therapeutic applications in the treatment of a variety of stress-related illnesses . Substance P octapeptide contains total 137 bond(s); 70 non-H bond(s), 22 multiple bond(s), 30 rotatable bond(s), 10 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 3 primary amide(s) (aliphatic), 7 secondary amide(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 sulfide(s) and 1 Pyrrolidine(s) .


Chemical Reactions Analysis

Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing .


Physical And Chemical Properties Analysis

Substance P (SP), a positively charged 11-amino acids neurotransmitter peptide, is a part of tachykinins, one of the largest family of neuropeptides . SP has a pH-dependent structure. Under acidic–neutral conditions, SP possesses a prevalent β-sheet structure although also other secondary structure elements are present .

Scientific Research Applications

Structural and Conformational Studies

  • Circular Dichroism and Infrared Studies : Substance P and its C-terminal sequences, including the octapeptide, exhibit unique spectral patterns indicative of intramolecular hydrogen bonds. The octapeptide specifically shows intermolecular association across various concentrations, suggesting a structural complexity (Mehlis et al., 1975).
  • NMR and Molecular Dynamics : The conformation of the Substance P C-terminal octapeptide has been analyzed using 2D-NMR and MD methods. This octapeptide exists in a blend of conformations, shuttling between different structural states, highlighting its dynamic nature (Coutinho et al., 1998).

Biological and Pharmacological Activity

  • Biological Activity and Enzymic Degradation : The C-terminal octapeptide of Substance P demonstrates a biological activity comparable to the longer C-terminal peptides and the native undecapeptide. This finding is important for understanding the stability and potency of Substance P fragments (Blumberg & Teichberg, 1979).
  • Action on Cardiac Dynamics : Investigations have shown that the octapeptide version of Substance P can influence coronary flow, indicating its potential impact on cardiovascular functions (Kulakowski et al., 1983).

Neuroimmunological Effects

  • Substance P Analogues and TNF-α Release : Substance P C-terminal octapeptide analogues have been shown to augment the release of tumor necrosis factor-α by human blood monocytes and macrophages. This highlights the role of these peptides in immune responses (Ho et al., 1998).

Mechanism of Action

Target of Action

Substance P is primarily secreted by neurons and is involved in many biological processes, including nociception and inflammation . It mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production . It is also found to be secreted by some immune cells, hinting at an integral role of Substance P in the immune response .

Mode of Action

Substance P acts as a neurotransmitter and a neuromodulator . It brings about its actions mainly by activating three primary types of receptors, NIK-I, NK-2, and NK-3 . These receptors have been molecularly characterized by cDNA cloning and functional expression, and all are members of the superfamily of receptors coupled to G-regulatory proteins .

Biochemical Pathways

Substance P is involved in a wide variety of physiological and pathophysiological functions, activating a multitude of signaling pathways . It plays important functional roles in immunity, including mobilization, proliferation, and modulation of the activity of immune cells .

Pharmacokinetics

It is known that neuropeptides like substance p are typically absorbed poorly from the gut and are often administered parenterally .

Result of Action

Substance P has excitatory effects on central and peripheral neurons, and it also elicits a variety of biological responses in non-neuronal tissue . These biological responses include stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses .

Action Environment

The action of Substance P can be influenced by various environmental factors. For instance, the responses evoked by Substance P can be modified by the prevailing glucose level . Higher somatostatin and insulin and lower glucagon responses were obtained at the high glucose concentration of 8.3 mM rather than at the low glucose concentration of 2.8 mM .

Future Directions

Substance P (SP) has been a great interest for scientists due to its unique properties and involvement in various physiological and pathological phenomenon . Its role in brain and gut were initially discussed and later on it was widely studied and observed in cardiovascular system, asthma, traumatic brain injury, immune response, vasodilation, behavior, inflammation, arthritis, cancer, airway hyper responsiveness and respiratory disorders . Involvement of SP in sudden perinatal death and COVID-19 has also been discussed which shed light on its vital role in respiratory rhythm regulation and initiation of cytokine storming in COVID-19 . This article will provide a comprehensive overview of the researches done to understand the basic functions and involvement of SP in different processes of cell and its association with various diseases .

Biochemical Analysis

Biochemical Properties

Substance P octapeptide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the neurokinin 1 receptor, a G protein-coupled receptor, to exert its effects. This interaction leads to the activation of intracellular signaling pathways, including the phospholipase C pathway, which results in the production of inositol trisphosphate and diacylglycerol. These molecules further activate protein kinase C, leading to various cellular responses. This compound also interacts with other neurokinin receptors, such as neurokinin 2 and neurokinin 3 receptors, albeit with lower affinity .

Cellular Effects

This compound influences various types of cells and cellular processes. It is known to modulate the function of immune cells, such as macrophages, dendritic cells, and T cells, by promoting the release of pro-inflammatory cytokines. In neurons, this compound enhances the release of other neurotransmitters, such as glutamate, and modulates synaptic transmission. It also affects cell signaling pathways, including the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the neurokinin 1 receptor, which triggers a cascade of intracellular events. Upon binding, the receptor undergoes a conformational change, activating the associated G protein. This activation leads to the stimulation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, activate protein kinase C, which phosphorylates various target proteins, leading to changes in cellular function. Additionally, this compound can modulate gene expression by activating transcription factors, such as nuclear factor-kappa B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the peptide are influenced by various factors, including temperature, pH, and the presence of proteolytic enzymes. In vitro studies have shown that this compound can be rapidly degraded by enzymes such as neutral endopeptidase and angiotensin-converting enzyme. Long-term exposure to this compound can lead to desensitization of the neurokinin 1 receptor, reducing its responsiveness to subsequent stimulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the peptide can enhance pain perception and promote inflammation, while higher doses can lead to desensitization of the neurokinin 1 receptor and reduced responsiveness. In some cases, high doses of this compound have been associated with toxic or adverse effects, such as neurotoxicity and disruption of the blood-brain barrier .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to pain perception and inflammation. It interacts with enzymes such as neutral endopeptidase and angiotensin-converting enzyme, which degrade the peptide and regulate its activity. The metabolic pathways of this compound also involve the production of secondary messengers, such as inositol trisphosphate and diacylglycerol, which mediate its effects on cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is released from the terminals of sensory neurons and binds to neurokinin receptors on target cells. The peptide can also be transported across the blood-brain barrier, allowing it to exert its effects on both central and peripheral tissues. Binding proteins and transporters, such as the neurokinin 1 receptor, play a crucial role in the localization and accumulation of this compound .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic vesicles of sensory neurons. Upon stimulation, the peptide is released into the synaptic cleft, where it binds to neurokinin receptors on the postsynaptic membrane. This compound can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it may influence gene expression and other cellular processes. Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing this compound to specific compartments or organelles .

properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31?,32-,33-,34?,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTHVTVZLLFSPI-YJPQGOKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H67N11O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53749-60-3
Record name Substance P (4-11)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Substance P octapeptide interact with calmodulin compared to Substance P?

A1: While the full Substance P molecule exhibits minimal binding to calmodulin , research on the binding affinity of this compound to calmodulin is limited within the provided papers. Further research is needed to determine if the octapeptide fragment shares this characteristic with the full Substance P molecule.

Q2: What structural modifications have been explored for this compound and how do they affect its activity?

A2: Researchers have substituted phenylalanine residues within this compound with the bulky, hydrophobic amino acid carboranylalanine (Car) . Replacing phenylalanine in positions 7 and 8 significantly diminished the peptide's biological activity , highlighting the importance of these residues for receptor binding and downstream effects.

Q3: What is the significance of using carboranylalanine in this compound analogs?

A3: Carboranylalanine, a boron-containing amino acid, serves as a phenylalanine substitute in peptide analogs. Its incorporation increases both the size and hydrophobicity of the modified residues , potentially impacting peptide conformation, receptor binding, and biological activity. This approach helps researchers understand the structure-activity relationship of peptides like this compound.

Q4: Are there computational chemistry approaches that can be used to study this compound?

A4: While the provided research articles do not explicitly discuss computational studies on this compound, such techniques are valuable for understanding peptide structure and function. Molecular modeling and QSAR studies could offer insights into its interactions with receptors and the impact of structural modifications on its activity.

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